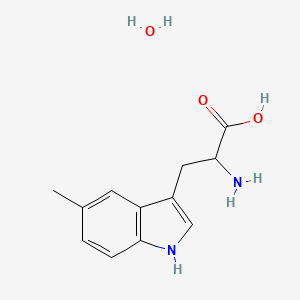

5-Methyl-DL-tryptophan hydrate

Description

Contextualizing Tryptophan Analogues within Biochemical and Molecular Biology Investigations

Tryptophan is an essential amino acid with a unique indole (B1671886) side chain, making it the largest of the 20 standard amino acids. mdpi.com It serves as a precursor for the synthesis of vital biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org Tryptophan and its analogs are crucial tools in biochemical and molecular biology research, enabling the study of protein synthesis, enzyme mechanisms, and metabolic pathways. rsc.orgthno.org

Tryptophan analogues, which are structurally similar to tryptophan, can be incorporated into proteins in place of tryptophan. acs.orgnih.gov This substitution allows researchers to probe protein structure and function in ways that are not possible with the natural amino acid. For example, the introduction of fluorescent or NMR-active tryptophan analogs can provide insights into the local environment and dynamics of specific protein regions. nih.gov

Some tryptophan analogues act as inhibitors of enzymes involved in tryptophan metabolism. rsc.org For instance, the metabolism of L-tryptophan by indoleamine-2,3-dioxygenase 1 (IDO1) is a critical step in tumor-mediated immune suppression. rsc.org The study of tryptophan analogues that inhibit IDO1 is an active area of cancer research. rsc.org

Historical Trajectory and Discovery of 5-Methyl-DL-tryptophan Research (e.g., Jackman and Archer, 1946)

The foundational synthesis of 5-methyl-DL-tryptophan was first reported by Jackman and Archer in 1946. Their method involved a multi-step organic synthesis that established a basis for the production of this and other tryptophan analogs. Research into indolizine (B1195054) chemistry, a related field, also saw significant developments around this time, with Borrows and others exploring the synthesis and reactivity of these nitrogen-containing bicyclic compounds. jbclinpharm.orgjbclinpharm.org

Subsequent research has focused on the biological activities of 5-methyl-DL-tryptophan. It has been shown to act as a corepressor of the Escherichia coli trp repressor and to inhibit the induction of anthranilate synthase activity in oats. sigmaaldrich.com These findings highlight its role as a tryptophan antagonist.

Methodological Significance of Antimetabolites in Biological Pathway Elucidation Studies

Antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with metabolic pathways. wikipedia.orglongdom.org They are valuable tools for elucidating the steps of these pathways and for understanding their regulation. nih.gov By inhibiting specific enzymes, antimetabolites can cause the accumulation of upstream metabolites and the depletion of downstream products, providing clear evidence for the function of the inhibited enzyme. nih.gov

5-Methyl-DL-tryptophan serves as a classic example of an antimetabolite in the study of tryptophan biosynthesis. It mimics the feedback inhibition normally exerted by tryptophan on anthranilate synthase, the first enzyme in the tryptophan biosynthetic pathway. This inhibitory action allows researchers to study the regulation of this pathway and to select for mutants that are resistant to this inhibition. researchgate.net

The use of antimetabolites extends beyond basic research and into therapeutic applications. Many anticancer drugs are antimetabolites that selectively target the metabolic pathways of rapidly dividing cancer cells. wikipedia.orglongdom.org

Detailed Research Findings

| Property | Description |

| IUPAC Name | 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 951-55-3 |

| Research Area | Key Findings | References |

| Tryptophan Biosynthesis | Inhibits anthranilate synthase, the first enzyme in the tryptophan biosynthetic pathway, through feedback inhibition. | |

| Gene Regulation | Acts as a corepressor of the Escherichia coli trp repressor. | sigmaaldrich.com |

| Plant Biology | Inhibits the induction of anthranilate synthase activity by elicitors in oats. | sigmaaldrich.com |

| Gut Microbiota | Modulates gut microbiota composition and the TLR4/MyD88/NF-κB signaling pathway. | sigmaaldrich.com |

| Serotonin Synthesis | Acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, which can alter serotonin levels in the brain. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.H2O/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16;/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBOHOMNJSETLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594859 | |

| Record name | 5-Methyltryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-14-7 | |

| Record name | 5-Methyltryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Modification of 5 Methyl Dl Tryptophan Hydrate

Classical and Contemporary Synthetic Routes to 5-Methyl-DL-tryptophan

The preparation of 5-Methyl-DL-tryptophan has been approached through various synthetic strategies, evolving from traditional multi-step methods to more sophisticated enantioselective techniques.

Multi-Step Organic Synthesis Approaches (e.g., Jackman and Archer method)

One of the classical methods for the synthesis of DL-5-methyltryptophan was reported by Jackman and Archer. A common starting material for this type of synthesis is 5-methylindole (B121678). The synthesis can proceed through the formation of 5-methylgramine (B1294790), which is then used to introduce the amino acid side chain. A general representation of this synthetic approach involves the reaction of 5-methylgramine with a suitable reagent like ethyl acetamidoacetate, followed by hydrolysis and decarboxylation to yield the final product. chemicalbook.com

A purification method for DL-5-methyltryptophan synthesized via this route involves crystallization from aqueous ethanol. The compound is dissolved in aqueous sodium hydroxide, and then precipitated with acetic acid. The resulting solid is filtered and dried to yield the purified product. chemicalbook.com

Enantioselective Synthesis Strategies for 5-Methyl-L-tryptophan

While classical methods often yield a racemic mixture of DL-tryptophan derivatives, modern research frequently requires the pure L-enantiomer for biological studies. Enantioselective synthesis strategies have been developed to meet this demand. One innovative approach involves a one-pot enzymatic synthesis. For instance, the novel non-natural spirooxindole (S)-(-)-5-methylspirobrassinin has been synthesized enantioselectively from 5-methyl-DL-tryptophan using turnip enzymes. This method highlights the potential of biocatalysis to achieve high stereoselectivity in the synthesis of tryptophan derivatives.

Another strategy involves the tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction. This method has been successfully applied to the synthesis of various tryptophan derivatives in high yields and enantioselectivity. The reaction between a 2-substituted indole (B1671886) and methyl 2-acetamidoacrylate, catalyzed by a chiral BINOL·SnCl4 complex, provides a convergent route to unnatural tryptophan derivatives.

Investigation of Precursor Chemistry and Reaction Pathways

The synthesis of 5-Methyl-DL-tryptophan relies on the careful selection and manipulation of precursor molecules. Key precursors often include 5-methylindole or derivatives thereof. The reaction pathways typically involve the introduction of an amino acid side chain onto the indole ring.

For instance, the synthesis can start from 5-methylindole, which can be converted to 5-methylgramine. This intermediate is then reacted with a malonic ester derivative, followed by hydrolysis and decarboxylation to form the final amino acid. Understanding the reactivity of the indole ring and the appropriate choice of reagents and reaction conditions is crucial for a successful synthesis.

Industrial-Scale Production Methodologies for Research Grade Material

The production of research-grade 5-Methyl-DL-tryptophan on an industrial scale necessitates scalable, efficient, and cost-effective synthetic methods. While detailed proprietary industrial processes are not always publicly available, the principles of process optimization from laboratory-scale synthesis are applied.

The quality control of the final product is paramount, with techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry being used to ensure the purity and identity of the research-grade material.

Design and Synthesis of Functionalized 5-Methyl-DL-tryptophan Derivatives for Research Applications

To probe biological systems and understand the roles of tryptophan and its metabolites, researchers often require functionalized derivatives of 5-Methyl-DL-tryptophan. These derivatives can incorporate probes for various imaging and detection techniques.

Incorporation of Fluorescent and Radiochemical Probes (e.g., 5-[18F]Fluoro-α-methyl Tryptophan)

A significant area of research is the development of radiolabeled tryptophan derivatives for use in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research.

One such derivative is 5-[18F]Fluoro-α-methyl Tryptophan. The synthesis of this compound involves the introduction of the fluorine-18 (B77423) (18F) radioisotope, which has a half-life of approximately 110 minutes, making it suitable for PET imaging. The synthesis of 5-[18F]F-α-methyl-L-tryptophan has been achieved through a copper-catalyzed radiofluorination of a boronic ester precursor. This method allows for the direct introduction of 18F into the tryptophan aromatic ring.

The development of such radiotracers is crucial for studying tryptophan metabolism in vivo, particularly in the context of cancer, where the enzyme indoleamine 2,3-dioxygenase (IDO1), which metabolizes tryptophan, is often upregulated. PET imaging with agents like 5-[18F]F-L-α-methyl tryptophan holds great potential for cancer imaging and for monitoring the response to therapies that target the IDO1 pathway.

Below is a table summarizing key aspects of the synthesis of a radiolabeled derivative:

| Derivative | Precursor | Labeling Method | Application |

| 5-[18F]Fluoro-α-methyl-L-tryptophan | 5-BPin-α-methyl-L-tryptophan | Copper-catalyzed radiofluorination | PET imaging of cancer, studying IDO1 activity |

Another example is the synthesis of radioactive 5-I-α-methyl-tryptophan, which can be used to study tryptophan metabolism in vivo. nih.gov The synthesis of this compound has been established, and it has been shown to be a substrate for the IDO-1 enzyme. nih.gov

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of a lead compound is a cornerstone of medicinal chemistry and chemical biology, aimed at elucidating structure-activity relationships (SAR). For 5-Methyl-DL-tryptophan, the systematic modification of its core structure allows researchers to probe its interactions with biological targets, optimize activity, and develop tool compounds for further study. rsc.orgnih.gov The tryptophan scaffold offers several sites for chemical modification, including the indole ring, the indole nitrogen (N-1), and the alanine (B10760859) side chain.

Modification of the Indole Ring

The indole ring is a frequent target for modification to explore the effects of electronics and sterics on biological activity. Substituents can be introduced at various positions (C-4, C-5, C-6, C-7) to modulate the compound's properties.

A common modification is the introduction of fluorine, a bioisostere of a hydrogen atom. nih.gov The synthesis of fluorinated tryptophan analogues, such as 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan, has been developed for applications like Positron Emission Tomography (PET) imaging to study enzyme activity in vivo. nih.govresearchgate.net One approach involves a copper-catalyzed radiofluorination of a boronic ester precursor (a BPin derivative), which allows for the direct introduction of the ¹⁸F isotope onto the electron-rich indole ring. nih.gov This method is adaptable for creating analogues fluorinated at the 4, 5, 6, and 7 positions. researchgate.net

Beyond fluorination, other groups like methoxy (B1213986) and various alkyl groups have been introduced. For instance, a series of tryptophan analogues with a 5-methoxy group was synthesized to investigate antihypertensive activity. nih.gov Another facile route to synthesize indole-substituted (S)-tryptophans, including halo-, methoxy-, and alkyl- variants, utilizes a Strecker amino acid synthesis strategy employing a chiral auxiliary. rsc.org This approach has been used to generate a library of analogues for probing the SAR of antibacterial agents. rsc.org

Modification of the Indole Nitrogen (N-1)

Alkylation of the indole nitrogen at the N-1 position is another key strategy in developing tryptophan analogues. The inhibitor 1-methyl-DL-tryptophan (1-MT) is a well-known example that has been instrumental in studying the enzyme indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov The synthesis of N-alkylated tryptophans can be achieved through relatively simple chemical reactions. nih.gov A typical procedure involves first protecting the amino group of the tryptophan starting material, often with a di-tert-butyl dicarbonate (B1257347) (Boc) group. The protected intermediate, N-Boc-Trp, is then treated with a base (e.g., NaOH) in a solvent like DMSO, followed by the addition of an alkylating agent (e.g., bromoethane (B45996) for 1-ethyltryptophan) to install the alkyl group on the indole nitrogen. nih.gov This method has been used to synthesize a series of 1-alkyltryptophan analogues to study their potential as antitumor agents. nih.gov

Modification of the Amino Acid Side Chain

Altering the α-amino acid portion of the tryptophan molecule provides another avenue for SAR studies. Modifications can include changes at the α-carbon or constraining the side chain's conformation. The synthesis of α-methylated tryptophan derivatives, for example, has been explored for developing IDO1 inhibitors. nih.govresearchgate.net

More complex modifications involve creating conformationally restricted analogues, such as α,β-cyclopropyl tryptophan. The synthesis of this analogue is more involved and can be accomplished via a 1,3-dipolar cycloaddition between an amino acrylate (B77674) and a diazo species generated in situ. nih.gov These constrained analogues are valuable for probing the specific conformational requirements of the enzyme's active site. rsc.orgnih.gov

Enzymatic synthesis offers an alternative to traditional chemical routes. Engineered variants of the enzyme tryptophan synthase (TrpB) can catalyze the synthesis of a wide range of enantiopure tryptophan analogues substituted at the 4-, 5-, 6-, and 7-positions from serine and the corresponding substituted indoles. acs.org This biocatalytic platform is effective even for challenging substrates like 5-iodo- and 5-trifluoromethylindole. acs.org

The table below summarizes various synthesized analogues and the focus of their corresponding SAR studies.

| Analogue Class | Specific Examples | Modification Site | Focus of SAR Study | Reference |

|---|---|---|---|---|

| N-Alkylated Analogues | 1-Ethyltryptophan, 1-Propyltryptophan | Indole Nitrogen (N-1) | Antitumor activity | nih.gov |

| Fluorinated Analogues | 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan | Indole Ring (C-5), α-Carbon | PET imaging agents for IDO1 | nih.govresearchgate.net |

| Methoxy Analogues | 5-Methoxy-β-carboxy-tryptophan | Indole Ring (C-5), Side Chain | Antihypertensive activity | nih.gov |

| Constrained Analogues | α,β-Cyclopropyl tryptophan | Amino Acid Side Chain | Probing IDO1 mechanism and inhibition | nih.gov |

| Indole-Substituted Analogues | (S)-4-methoxy-tryptophan, (S)-5-methoxy-tryptophan | Indole Ring (C-4, C-5) | Antibacterial activity of Argyrin A | rsc.org |

Biochemical Mechanisms and Cellular Interactions of 5 Methyl Dl Tryptophan Hydrate

Modulation of Amino Acid Transport Systems and Cellular Uptake Kinetics

5-Methyl-DL-tryptophan, as an analog of the essential amino acid L-tryptophan, interacts with cellular transport systems responsible for amino acid uptake. The entry of tryptophan into cells is mediated by specific transporter proteins, such as the large neutral amino acid (LNAA) transporter system in mammals, which carries tryptophan across the blood-brain barrier by competing with other LNAAs like valine, leucine, and tyrosine.

In microorganisms, the uptake of tryptophan analogs like 5-methyl-tryptophan (5MT) highlights the specificity of these transport systems. Studies in Saccharomyces cerevisiae (baker's yeast) have shown that the growth-inhibiting effect of 5MT is limited in wild-type strains, partly due to inefficient uptake of the analog into the cell. This suggests that 5MT is a substrate for the yeast's natural tryptophan transporters but may have a lower affinity compared to the endogenous tryptophan. The existence of specific 5MT-sensitive mutants that exhibit elevated uptake of the analog further confirms that its transport is a mediated process, likely involving competition with natural tryptophan for the same transport proteins.

**Table 1: Classes of 5-Methyl-Tryptophan (5MT) Sensitive Mutants in *S. cerevisiae***

| Mutant Class | Primary Characteristic | Implication for 5MT Interaction |

|---|---|---|

| Class I | Altered activity or feedback sensitivity of anthranilate synthase. | Interaction with intracellular metabolic pathways. |

| Class II | Elevated uptake of 5MT. | Direct interaction with amino acid transport systems. |

| Class III | Altered regulation of tryptophan biosynthetic enzymes. | Impact on gene and protein expression regulation. |

The kinetics of cellular uptake directly influence the intracellular concentration and subsequent biochemical effects of 5-Methyl-DL-tryptophan hydrate (B1144303). In wild-type Saccharomyces cerevisiae, uptake experiments revealed that only low levels of 5MT accumulate inside the cell, which contributes to the compound's relatively minor impact on the growth rate of these organisms. This limited accumulation suggests that either the transport into the cell is slow, or that efflux mechanisms are active, or both.

In contrast, studies with the related analog 1-methyl-tryptophan in a porcine model demonstrated that after repeated administration, the compound accumulates in various tissues, including the brain, kidney, liver, and spleen. While a different analog, this research shows that tryptophan derivatives can achieve significant and differential distribution in various organs, with concentrations sometimes reaching or exceeding that of natural tryptophan. The dynamics for 5-Methyl-DL-tryptophan would similarly depend on its affinity for various transporters and the metabolic rate within different cell types.

Interference with Tryptophan Biosynthetic and Metabolic Pathways

A primary mechanism of action for 5-Methyl-DL-tryptophan is its interference with the tryptophan biosynthesis pathway through feedback inhibition. It specifically targets anthranilate synthase, the first enzyme in the tryptophan biosynthetic pathway. This enzyme is a key regulatory point, and by mimicking tryptophan, 5MT can bind to the enzyme's allosteric site, inhibiting its activity and thus shutting down the entire pathway. This inhibitory action is the basis for its use in selecting for mutant microorganisms or plant cells that are resistant to its effects, as resistance often arises from mutations that make anthranilate synthase insensitive to feedback inhibition.

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), converting tryptophan to 5-hydroxytryptophan (5-HTP). While various compounds are known to inhibit TPH to modulate serotonin production, the available scientific literature does not prominently feature 5-Methyl-DL-tryptophan as a direct and potent inhibitor of this specific enzyme. Its major established role is further upstream in the de novo synthesis of tryptophan itself, rather than its subsequent conversion into serotonin.

Table 2: Key Enzymes in Tryptophan Metabolism and Interaction with 5-Methyl-Tryptophan

| Enzyme | Pathway | Role | Interaction with 5-Methyl-Tryptophan |

|---|---|---|---|

| Anthranilate Synthase | Tryptophan Biosynthesis | First enzyme in the pathway, catalyzes the formation of anthranilate. | Acts as a feedback inhibitor, reducing pathway activity. |

| Tryptophan Hydroxylase (TPH) | Serotonin Synthesis | Rate-limiting enzyme, converts Tryptophan to 5-HTP. | Not documented as a primary inhibitor; its main effect is upstream. |

By inhibiting the de novo synthesis of tryptophan, 5-Methyl-DL-tryptophan can significantly perturb the production of crucial downstream metabolites. Tryptophan is a precursor for two major metabolic routes: the serotonin pathway and the kynurenine (B1673888) pathway.

The serotonin pathway leads to the production of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. Serotonin is synthesized from tryptophan in a two-step process initiated by tryptophan hydroxylase. By limiting the availability of the initial substrate, tryptophan, 5-Methyl-DL-tryptophan can indirectly lead to a reduction in serotonin synthesis. This effect is contingent on the cell's reliance on de novo synthesis versus uptake from the environment.

The kynurenine pathway is the major route of tryptophan degradation, accounting for approximately 95% of its catabolism. This pathway produces several neuroactive and immunomodulatory metabolites, including kynurenic acid and quinolinic acid, and is the primary source for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). A reduction in the tryptophan pool caused by the inhibition of anthranilate synthase would consequently decrease the flux through the kynurenine pathway, affecting the levels of its various intermediates and the production of NAD+.

Impact on Gene Expression and Protein Synthesis Regulation

5-Methyl-DL-tryptophan exerts significant influence at the level of gene expression, particularly in prokaryotic systems. In bacteria like E. coli, it is involved in the regulation of the tryptophan (trp) operon. The trp operon is a classic example of a repressible system, where the genes responsible for tryptophan synthesis are switched off when tryptophan is abundant. The tryptophan molecule acts as a co-repressor, binding to the Trp repressor protein, which then binds to the operator sequence on the DNA and blocks transcription. As a tryptophan analog, 5-methyl-tryptophan can also act as a co-repressor, helping to shut down the expression of the trp operon genes.

Corepression of Bacterial Tryptophan Operons (e.g., E. coli trp repressor)

5-Methyl-DL-tryptophan hydrate functions as a corepressor of bacterial tryptophan (trp) operons, a classic model system for gene regulation, particularly in Escherichia coli. sigmaaldrich.comsigmaaldrich.comcreative-enzymes.com The trp operon consists of a group of genes that are transcribed together to encode the enzymes necessary for tryptophan biosynthesis. nih.gov This system is regulated by a negative repressible feedback mechanism, where the expression of these genes is turned "off" when tryptophan levels are high. researchgate.net

The key protein in this regulation is the tryptophan repressor (TrpR), a transcription factor that is constitutively expressed at a low level. nih.gov In its native state, the TrpR protein, or aporepressor, is inactive and cannot bind to the operator DNA sequence that controls the operon. researchgate.net For the repressor to become active, it must bind to a corepressor molecule. researchgate.net

When L-tryptophan is abundant, it acts as the corepressor, binding to the TrpR protein. researchgate.net This binding induces a conformational change in the repressor, converting it into an active holorepressor complex. nih.govresearchgate.net This active complex then binds with high affinity to the trp operator sequence, physically blocking RNA polymerase from transcribing the downstream structural genes and thus shutting down tryptophan synthesis. nih.gov

5-Methyl-DL-tryptophan mimics the action of L-tryptophan in this system. sigmaaldrich.comcreative-enzymes.com It binds to the Trp aporepressor, inducing the necessary conformational change to form an active repressor complex. sigmaaldrich.comsigmaaldrich.com This complex then binds to the operator, effectively repressing the transcription of the trp operon. sigmaaldrich.comsigmaaldrich.com This function as a corepressor makes 5-Methyl-DL-tryptophan a useful tool in microbiology for selecting for genetic mutants. sigmaaldrich.com

| Component | Role in the E. coli trp Operon | Interaction with this compound |

| Trp Repressor (TrpR) | A protein that, when activated, binds to the operator to block transcription. | Binds to 5-Methyl-DL-tryptophan, which acts as a corepressor. |

| Operator | A segment of DNA to which the active repressor binds. | The 5-Methyl-DL-tryptophan-TrpR complex binds here. |

| RNA Polymerase | The enzyme that transcribes the operon's genes. | Binding is physically blocked by the activated repressor complex. |

| Structural Genes | Encode enzymes for tryptophan biosynthesis. | Transcription is inhibited, leading to repression of the pathway. |

Aminoacylation of tRNAs by Tryptophanyl-tRNA Synthetase

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step for ensuring the fidelity of protein synthesis. nih.govresearchgate.net The enzyme specific for tryptophan, Tryptophanyl-tRNA Synthetase (TrpRS), belongs to the class I family of synthetases and performs this function with high accuracy. ebi.ac.ukwikipedia.org The process, known as tRNA charging, occurs in a two-step reaction: first, the formation of an aminoacyl-AMP intermediate from the amino acid and ATP, and second, the transfer of the aminoacyl group to the cognate tRNA. nih.gov

The fidelity of this process is paramount; any error will result in the misincorporation of an amino acid during translation. rcsb.org TrpRS has a highly specific active site that recognizes the structure of L-tryptophan. Tryptophan analogues, due to their structural differences, may not be recognized or processed efficiently by the enzyme. While some engineered synthetases have been developed to incorporate tryptophan analogues, the wild-type enzymes are typically highly selective. nih.gov

Direct studies detailing the interaction between 5-Methyl-DL-tryptophan and TrpRS are not extensively documented in the available literature. However, based on the high specificity of aminoacyl-tRNA synthetases, it is likely that 5-Methyl-DL-tryptophan acts as a poor substrate or a competitive inhibitor of TrpRS. If it functions as a competitive inhibitor, it would compete with endogenous L-tryptophan for the enzyme's active site, thereby reducing the rate of formation of correctly charged tryptophanyl-tRNA (Trp-tRNATrp). This inefficient or failed aminoacylation would lead to a decreased intracellular pool of charged Trp-tRNATrp.

Effects on Ribosomal Function and Translational Fidelity in Model Systems

The accurate and efficient progression of the ribosome along messenger RNA (mRNA) is dependent on the ready availability of correctly charged tRNAs. researchgate.net The potential of 5-Methyl-DL-tryptophan to reduce the pool of charged Trp-tRNATrp has direct consequences for ribosomal function and the fidelity of translation.

When a ribosome encounters a tryptophan codon (UGG) on an mRNA molecule, it requires a charged Trp-tRNATrp to proceed. A scarcity of this specific aminoacyl-tRNA can lead to ribosome pausing or stalling at that codon. nih.gov Studies in model systems have demonstrated that stress-induced decreases in charged tRNA-Tryptophan levels cause ribosomes to stall specifically on tryptophan codons. nih.gov This stalling not only slows down the rate of protein synthesis but can also lead to ribosome queuing, where multiple ribosomes accumulate upstream of the stall site. nih.gov

Such disruptions in translation elongation can compromise translational fidelity. Ribosome pausing can increase the likelihood of errors, such as the misincorporation of a near-cognate amino acid or ribosomal frameshifting. Therefore, by interfering with the efficient charging of tRNATrp, 5-Methyl-DL-tryptophan can indirectly impair ribosomal function, leading to reduced protein synthesis and a potential decrease in translational fidelity.

Interaction with Other Biochemical Pathways and Signaling Cascades

Modulation of Gut Microbiota and Related Signaling Pathways (e.g., TLR4/MyD88/NF-κB pathway in mechanistic studies)

Recent research has identified a significant role for 5-Methyl-DL-tryptophan in modulating the gut microbiota and associated inflammatory signaling pathways. sigmaaldrich.comsigmaaldrich.com In a mechanistic study, 5-Methyl-DL-tryptophan was found to ameliorate colitis by interacting with the gut microbial environment. sigmaaldrich.comsigmaaldrich.com This effect is linked to its ability to influence the Toll-like receptor 4 (TLR4) signaling pathway. sigmaaldrich.com

The TLR4/MyD88/NF-κB pathway is a critical component of the innate immune system that, when activated, triggers a pro-inflammatory response. youtube.com TLR4, a receptor expressed on immune cells, recognizes specific molecular patterns and initiates a signaling cascade through the adaptor protein MyD88. wikipedia.org This cascade culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which then moves into the nucleus to promote the expression of inflammatory cytokines. youtube.com

The administration of 5-Methyl-DL-tryptophan was shown to modulate the gut microbiota, which in turn led to the downregulation of the TLR4/MyD88/NF-κB signaling pathway. sigmaaldrich.com This suggests that the compound's beneficial effects in the context of colitis are not due to direct action on host cells, but rather are mediated through its influence on the composition and metabolic activity of the gut microbiome.

| Pathway Component | Function | Effect of 5-Methyl-DL-tryptophan (Mediated by Gut Microbiota) |

| TLR4 | Receptor that initiates the inflammatory signaling cascade. | Pathway activity is downregulated. |

| MyD88 | Adaptor protein that relays the signal from TLR4. | Downstream signaling is reduced. |

| NF-κB | Transcription factor that promotes inflammatory gene expression. | Activation and nuclear translocation are inhibited. |

| Inflammatory Cytokines | Molecules that mediate inflammation. | Production is decreased, leading to amelioration of colitis. |

Substrate or Inhibitory Role for Specific Enzymes (e.g., Tryptophanase)

In addition to its role as a corepressor, 5-Methyl-DL-tryptophan interacts with specific enzymes involved in tryptophan metabolism. It has been identified as a substrate for tryptophanase (TnaA), a bacterial enzyme that catalyzes the degradation of tryptophan. sigmaaldrich.comsigmaaldrich.comcreative-enzymes.com Tryptophanase breaks down tryptophan into indole (B1671886), pyruvate, and ammonia. acs.org The ability of 5-Methyl-DL-tryptophan to serve as a substrate for this enzyme indicates that it can enter and be processed by this specific bacterial metabolic pathway. sigmaaldrich.com

Furthermore, 5-Methyl-DL-tryptophan exhibits inhibitory effects on other enzymes. It has been shown to inhibit the synthesis of anthranilate compounds, which are the initial steps in the tryptophan biosynthesis pathway in organisms like Neurospora crassa. sigmaaldrich.comcreative-enzymes.com It also inhibits the activity of anthranilate synthase, a key enzyme in this pathway. sigmaaldrich.comnih.gov This inhibitory action, combined with its corepressor activity in the trp operon, highlights its function as a potent antagonist of tryptophan biosynthesis.

Applications in Biological Model Systems Research

Microbial Physiology and Genetics Research

5-Methyl-DL-tryptophan hydrate (B1144303) serves as a critical tool in microbial research, primarily due to its function as a tryptophan analog. This allows for the selection of specific mutant strains and the detailed investigation of metabolic pathways and their regulation.

5-Methyl-DL-tryptophan is toxic to wild-type microorganisms as it can act as a false feedback inhibitor of enzymes in the tryptophan biosynthetic pathway, such as anthranilate synthase, thereby leading to tryptophan starvation. oup.com This property is exploited to select for mutant organisms that are resistant to its effects. Such resistance often arises from mutations that alter the regulation of the tryptophan pathway.

In Escherichia coli, 5-methyl-DL-tryptophan acts as a corepressor of the trp repressor, aiding in the study of gene regulation. scbt.comchemicalbook.com Research in Saccharomyces cerevisiae has identified several classes of mutants with altered sensitivity to 5-methyl-tryptophan. nih.gov These include strains with changes in the activity or feedback sensitivity of anthranilate synthase, mutants with increased uptake of the analog, and those with altered regulation of the tryptophan-biosynthetic enzymes. nih.gov

In the methanogenic archaebacterium Methanococcus voltae, mutants resistant to 5-methyl-DL-tryptophan have been isolated, contributing to the development of genetic tools for this organism. chemicalbook.comnih.govnih.gov Similarly, in Bacillus subtilis, this compound is used to study tryptophan synthesis regulation, where resistance can be linked to mutations affecting this pathway. nih.govresearchgate.net For instance, UV mutagenesis combined with selection on tryptophan analogues has been used to generate tryptophan-overproducing B. subtilis strains. researchgate.net The addition of 5-methyl-tryptophan to tryptophan-starved auxotrophs of Bacillus subtilis has been shown to stimulate amino acid incorporation, and the analog itself can be incorporated into bacterial proteins. nih.gov

Table 1: Examples of 5-Methyl-tryptophan in Microbial Mutant Selection

| Organism | Application | Observed Resistance Mechanism | Reference |

|---|---|---|---|

| Escherichia coli | Study of trp operon regulation | Alterations in the trp repressor or operator | scbt.comchemicalbook.com |

| Saccharomyces cerevisiae | Isolation of mutants with deregulated tryptophan biosynthesis | Altered anthranilate synthase, increased analog uptake, altered enzyme regulation | nih.gov |

| Methanococcus voltae | Isolation of genetic mutants | Not specified | chemicalbook.comnih.govnih.gov |

| Bacillus subtilis | Selection of tryptophan-overproducing strains | Mutations in genes regulating tryptophan synthesis | nih.govresearchgate.net |

The tryptophan (trp) operon is a classic model system for understanding gene regulation in bacteria, particularly in E. coli. khanacademy.org This operon consists of a group of genes that are transcribed together to encode the enzymes necessary for tryptophan synthesis. khanacademy.orgwikipedia.org The regulation of the trp operon is a repressible system, meaning it is typically active and is turned off in the presence of its end product, tryptophan. khanacademy.orgwikipedia.org

5-Methyl-DL-tryptophan plays a key role in studying this regulatory mechanism. It can act as a corepressor, similar to tryptophan itself. scbt.comchemicalbook.com When levels of tryptophan (or its analog, 5-methyl-tryptophan) are high, it binds to the Trp repressor protein. khanacademy.orglibretexts.org This binding causes a conformational change in the repressor, activating it. wikipedia.org The activated repressor-corepressor complex then binds to the operator region of the trp operon, physically blocking RNA polymerase from transcribing the structural genes. wikipedia.orglibretexts.org This leads to the repression of tryptophan synthesis. wikipedia.org

In Bacillus subtilis, while a trp operon exists, the primary mechanism of regulation is through attenuation, where tryptophan binding to an RNA-binding protein (TRAP) causes transcription to terminate prematurely. wikipedia.org The antagonistic relationship between 5-methyltryptophan and compounds like anthranilate and histidine has been used to implicate their roles in the regulation of tryptophan synthesis in this bacterium. nih.gov

The primary impact of 5-methyl-DL-tryptophan on susceptible bacteria is the inhibition of growth. nih.gov This occurs because the compound mimics tryptophan and can allosterically inhibit key enzymes in the tryptophan biosynthetic pathway, most notably anthranilate synthase. oup.com This false feedback inhibition leads to a depletion of intracellular tryptophan, which is an essential amino acid for protein synthesis. plos.org Consequently, protein synthesis is arrested, and cell growth ceases.

Plant Biochemistry and Developmental Biology Research

In plant science, 5-methyl-DL-tryptophan is a valuable chemical probe for dissecting tryptophan biosynthesis and its connection to vital developmental pathways, including the synthesis of the phytohormone auxin.

Similar to its use in microbial systems, 5-methyl-tryptophan is employed as a selective agent to isolate plant cell lines and whole plants with mutations in the tryptophan biosynthetic pathway. oup.comnih.gov Wild-type plant cells are generally sensitive to 5-methyl-tryptophan, as it inhibits anthranilate synthase, the key regulatory enzyme in the pathway, leading to tryptophan deficiency and growth arrest. oup.com

By exposing large populations of cells or seeds to growth-inhibitory concentrations of 5-methyl-tryptophan, researchers can select for rare resistant individuals. nih.govnih.gov These resistant lines often possess a mutated anthranilate synthase that is less sensitive to feedback inhibition by both tryptophan and its analog. oup.comnih.gov A common consequence of this altered regulation is the significant overproduction and accumulation of free tryptophan in the mutant cells and regenerated plants. oup.comnih.gov

Successful selection of 5-methyl-tryptophan resistant mutants with elevated tryptophan levels has been reported in various plant species, including Datura innoxia and rice (Oryza sativa). nih.govnih.gov In Datura innoxia, regenerated resistant plants were found to have 4 to 44 times the normal levels of free tryptophan. oup.com In rice, a dominant mutation conferring resistance led to an 8.5-fold increase in tryptophan in homozygous resistant plants. nih.gov These mutant lines are valuable resources for studying the effects of elevated tryptophan on plant metabolism and for developing crops with enhanced nutritional value. plos.orgnih.gov

Table 2: Research Findings on 5-Methyl-tryptophan Resistant Plant Lines

| Plant Species | Method of Selection | Key Biochemical Change | Resulting Phenotype | Reference |

|---|---|---|---|---|

| Datura innoxia | Plating haploid cell cultures on 5MT-containing medium | Altered anthranilate synthase with reduced feedback inhibition | Resistance to 5MT, 8 to 30-fold increase in free tryptophan in cell cultures, and 4 to 44-fold increase in regenerated plants | oup.comnih.gov |

| Oryza sativa | Selection from mutagenized M3 seeds on 5MT-containing medium | Not explicitly stated, but resistance is a dominant trait | Resistance to 5MT, 8.5-fold increase in free tryptophan in homozygous resistant plants | nih.gov |

| Oryza sativa | Selection of EMS-mutated seeds on 5MT-containing medium | Mutations in the alpha unit of anthranilate synthase (OsASA) | Resistance to 5MT, 20-fold higher tryptophan content in seeds | plos.org |

Tryptophan is not only an essential amino acid for protein synthesis in plants but also the primary precursor for the biosynthesis of auxin, a critical class of phytohormones that regulate numerous aspects of plant growth and development. nih.govnih.govricardomolina.com The most common and physiologically active auxin is indole-3-acetic acid (IAA). nih.govnih.gov The biosynthesis of IAA can occur through several tryptophan-dependent pathways. nih.govoup.com

Because 5-methyl-tryptophan is a structural analog of tryptophan, it is a useful tool for investigating these auxin biosynthetic pathways. nih.gov For example, plant mutants that are hypersensitive to 5-methyl-tryptophan may have defects in enzymes that use tryptophan as a substrate. nih.gov This hypersensitivity suggests that the enzyme can metabolize the toxic analog, and a mutation in such an enzyme would lead to increased susceptibility. nih.gov This approach has been used to provide in vivo evidence for the involvement of specific enzymes, such as aminotransferases, in tryptophan-dependent auxin biosynthesis. nih.gov

By perturbing the tryptophan pool, 5-methyl-tryptophan can indirectly affect auxin levels and, consequently, plant growth. However, it is primarily used as a selective agent and a probe for the biosynthesis pathway rather than a direct growth regulator. The study of mutants resistant to this analog, which often overproduce tryptophan, provides insights into how plants manage and utilize tryptophan for both primary and secondary metabolism, including the synthesis of crucial phytohormones like auxin. oup.comnih.gov

Studies on Secondary Metabolite Biosynthesis in Plants

5-Methyl-DL-tryptophan (5-MT) serves as a critical tool in plant biology for studying and engineering the biosynthesis of tryptophan and its downstream secondary metabolites. As a structural analog of tryptophan, 5-MT exerts what is known as "false feedback inhibition" on a key regulatory enzyme in the tryptophan synthesis pathway, anthranilate synthase (AS). semanticscholar.org Normally, high levels of tryptophan would bind to this enzyme to halt its own production, but 5-MT can mimic this effect, leading to tryptophan starvation and growth arrest in wild-type plant cells. semanticscholar.org

This inhibitory characteristic has been exploited by researchers to select for mutant plants that are resistant to 5-MT. Such resistance is often conferred by mutations in the genes encoding the alpha subunit of anthranilate synthase (ASA), rendering the enzyme insensitive to feedback inhibition by either tryptophan or 5-MT. nih.govplos.org A significant consequence of this insensitivity is the substantial overproduction and accumulation of free tryptophan. nih.gov

In studies involving rice (Oryza sativa), cell lines selected for resistance to 5-MT have been shown to accumulate significantly higher levels of tryptophan. For example, transgenic rice expressing a mutated anthranilate synthase gene, OASA1(D323N), exhibited marked resistance to 300 μM 5-methyl-tryptophan and accumulated up to 35 times more tryptophan in the plant and 180 times more in callus cultures compared to wild-type controls. nih.gov Similarly, rice mutant lines developed through chemical mutagenesis that showed resistance to 50 μM 5-MT were found to have up to 20 times higher tryptophan content in their seeds. nih.govplos.org

Since tryptophan is the precursor for a wide array of important plant secondary metabolites—including the auxin hormone indole-3-acetic acid, phytoalexins like camalexin, and various indole (B1671886) alkaloids—the use of 5-MT as a selection agent provides a powerful method for creating plant lines with enhanced capacity for producing these compounds. nih.gov The study of these 5-MT resistant mutants helps elucidate the regulation of the tryptophan pathway and its contribution to the broader network of secondary metabolism.

| Characteristic | Observation in 5-MT Resistant Lines | Reference |

|---|---|---|

| Genetic Basis of Resistance | Mutations in the anthranilate synthase alpha-subunit gene (OASA1) leading to reduced feedback sensitivity. | nih.gov, nih.gov |

| Tryptophan Content (Seeds) | Up to 20-fold increase compared to wild-type. | nih.gov, plos.org |

| Tryptophan Content (Callus) | Up to 180-fold increase compared to wild-type. | nih.gov |

| Phenotype | Resistant to growth inhibition by 5-MT at concentrations of 50-300 μM. | nih.gov, plos.org |

In Vitro Mammalian Cell Culture Models

While analogs of tryptophan are utilized in cancer research, specific studies detailing the dose-dependent effects of 5-Methyl-DL-tryptophan hydrate on the proliferation and viability of defined mammalian cell lines, including the calculation of IC50 values, are not extensively documented in the available scientific literature.

Detailed mechanistic studies elucidating the specific effects of this compound on major intracellular signaling pathways in mammalian cells, such as the PI3K-Akt, MAPK, or mTOR pathways, are limited in current research.

The application of this compound as a specific tool to investigate the mechanistic details of apoptotic and autophagic processes in mammalian cells has not been a primary focus of published research.

Research in Lower Eukaryotic Models (e.g., Yeast, Fungi)

In lower eukaryotes such as the fungus Neurospora crassa, 5-Methyl-DL-tryptophan has been instrumental in elucidating the regulation of the tryptophan biosynthetic pathway. asm.org Research has demonstrated that this compound impacts the pathway through two primary mechanisms: repression and feedback inhibition. asm.org

Studies on a tryptophan-requiring strain of N. crassa revealed that the synthesis of anthranilate, an early step in the pathway, is subject to strict regulation. When cultured in the presence of 5-methyl-DL-tryptophan, the formation of the anthranilate-synthesizing enzyme system was repressed, similar to the effect observed with L-tryptophan, although it was a less potent repressor. asm.org

Furthermore, 5-methyl-DL-tryptophan was shown to inhibit the activity of the pre-formed anthranilate synthase enzyme. This feedback inhibition, however, was also less potent than that exerted by the natural end-product, L-tryptophan. asm.org These findings indicate that the fungal cell's regulatory systems can distinguish between the natural amino acid and its analog, but the analog is still effective enough to significantly disrupt the normal metabolic flow. Similar research in the yeast Saccharomyces cerevisiae confirms that 5-methyl-tryptophan's primary mode of action is through the feedback inhibition of anthranilate synthase. nih.gov

| Compound | Effect on Enzyme Formation (Repression) | Effect on Preformed Enzyme Activity (Feedback Inhibition) | Reference |

|---|---|---|---|

| L-Tryptophan | Strong Repressor | Strong Inhibitor | asm.org |

| 5-Methyl-DL-tryptophan | Repressive Effect (less effective than L-Tryptophan) | Inhibitory Effect (less effective than L-Tryptophan) | asm.org |

| 4-Methyl-DL-tryptophan | No Repressive Effect | Inhibitory Effect (less effective than L-Tryptophan) | asm.org |

| 6-Methyl-DL-tryptophan | Repressive Effect (less effective than L-Tryptophan) | Inhibitory Effect (less effective than L-Tryptophan) | asm.org |

Genetic Screens for Tryptophan-Related Phenotypes

5-Methyl-DL-tryptophan has proven to be an effective agent for selecting mutants with altered tryptophan biosynthesis and regulation, particularly in microorganisms. Its utility in genetic screens stems from its ability to act as a tryptophan analog, which can lead to feedback inhibition of enzymes in the tryptophan synthesis pathway.

In the bacterium Escherichia coli, 5-Methyl-DL-tryptophan acts as a corepressor of the trp repressor, which regulates the expression of the tryptophan operon. sigmaaldrich.comsigmaaldrich.com This means that in the presence of 5-Methyl-DL-tryptophan, the genes responsible for tryptophan synthesis are turned off. Furthermore, it inhibits the activity of anthranilate synthase, a key enzyme that catalyzes the first committed step in tryptophan biosynthesis. sigmaaldrich.comsigmaaldrich.com This dual action makes it a powerful selective agent. By exposing a population of microorganisms to 5-Methyl-DL-tryptophan, researchers can isolate mutants that are resistant to its toxic effects. These resistant mutants often harbor genetic alterations in the regulation or function of the tryptophan pathway, providing valuable insights into the genes and proteins involved.

Investigation of Neurobiological Processes in Animal Models (Mechanistic Focus)

In animal models, the study of tryptophan metabolism is crucial for understanding a range of physiological and pathological processes, particularly in the brain. Tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and also a substrate for the kynurenine (B1673888) pathway. The balance between these two pathways is critical for normal brain function. While direct, detailed studies on this compound's in-vivo effects are not extensively documented in readily available literature, its known interactions with key enzymes of tryptophan metabolism allow for informed hypotheses about its mechanistic actions in animal models.

Studies on Serotonergic and Kynurenine Pathway Modulation in Animal Tissues/Models

The metabolism of tryptophan is primarily divided into two major pathways: the serotonin pathway, which leads to the production of the neurotransmitter serotonin, and the kynurenine pathway, which is responsible for the majority of tryptophan degradation and the production of several neuroactive metabolites. The initial and rate-limiting step of the kynurenine pathway is catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH). nih.govresearchgate.net

5-Methylated tryptophan analogs have been shown to be substrates for IDO. For example, 5-I-α-methyl-tryptophan, a structurally related compound, has been demonstrated to be a substrate for the IDO-1 enzyme. nih.gov Given this, it is plausible that 5-Methyl-DL-tryptophan could also act as a substrate for IDO, thereby influencing the kynurenine pathway. By competing with tryptophan for IDO, it could potentially alter the levels of kynurenine and its downstream metabolites.

Conversely, the methylation at the 5-position of the indole ring could affect its interaction with tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. The impact of this interaction would determine the extent to which 5-Methyl-DL-tryptophan can be converted into a methylated form of serotonin. A related compound, α-methyl-L-tryptophan, is a known substrate for TPH and is converted to 5-hydroxy-α-methyl-L-tryptophan and subsequently to α-methyl-serotonin in the brain. nih.gov This suggests that 5-Methyl-DL-tryptophan might also be processed by the serotonergic pathway.

The table below summarizes the key enzymes in the serotonergic and kynurenine pathways and the potential interaction of 5-Methyl-DL-tryptophan based on the behavior of similar compounds.

| Metabolic Pathway | Key Enzyme | Potential Interaction with 5-Methyl-DL-tryptophan | Potential Outcome in Animal Models |

| Serotonergic Pathway | Tryptophan Hydroxylase (TPH) | Substrate | Conversion to 5-methyl-serotonin, potentially altering serotonergic signaling. |

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO) | Substrate/Inhibitor | Competition with tryptophan, leading to altered levels of kynurenine and its metabolites. |

| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO) | Substrate/Inhibitor | Competition with tryptophan, primarily affecting hepatic tryptophan metabolism. |

Neurochemical Analysis in Specific Brain Regions of Animal Models

The regional distribution of serotonin and its metabolites in the brain is not uniform. For instance, in the rat brain, the frontal cortex has been shown to have the highest concentrations of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.gov The hippocampus and striatum are also key regions with significant serotonergic innervation. nih.gov

Administration of compounds that interfere with tryptophan metabolism can lead to distinct neurochemical changes in these brain regions. For example, the intraventricular administration of tryptamine-4,5-dione, a neurotoxic derivative of serotonin, resulted in decreased levels of serotonin and 5-HIAA in the hippocampus, striatum, and prefrontal cortex of rats. nih.gov This study also observed a reduction in tryptophan hydroxylase activity in the cortex. nih.gov

While specific data on the neurochemical profile following this compound administration is limited in publicly accessible literature, it is anticipated that its effects would be most pronounced in brain regions with high rates of serotonin synthesis and turnover. Based on studies with related tryptophan analogs, such as α-methyl-L-tryptophan, it is plausible that administration of 5-Methyl-DL-tryptophan would lead to the formation of α-methyl-serotonin, which is not a substrate for monoamine oxidase and would, therefore, have a longer residence time in the brain. nih.gov

Future research involving the administration of this compound to animal models, followed by neurochemical analysis of brain regions like the cortex, hippocampus, and striatum using techniques such as high-performance liquid chromatography (HPLC), would be necessary to fully elucidate its in vivo effects. Such studies would provide valuable data on how this compound modulates the balance between the serotonergic and kynurenine pathways and its ultimate impact on brain neurochemistry.

Advanced Analytical Methodologies for 5 Methyl Dl Tryptophan Hydrate Research

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatography is a cornerstone for isolating and measuring 5-Methyl-DL-tryptophan hydrate (B1144303), particularly from intricate biological or chemical samples. The choice between liquid and gas chromatography depends on the analyte's properties and the research objectives.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of tryptophan and its derivatives due to their intrinsic spectroscopic properties, which allow for detection without the need for derivatization. nih.gov The indole (B1671886) ring structure in 5-Methyl-DL-tryptophan hydrate exhibits natural fluorescence, making fluorescence detection (FLD) an exceptionally sensitive and selective choice for quantification.

Method development for separating this compound typically employs a reversed-phase column, such as a C18 (ODS) column. mdpi.com The separation is achieved using a mobile phase consisting of an aqueous component (often with a pH-adjusting buffer like trifluoroacetic acid, TFA) and an organic modifier, such as acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation from other components in a sample matrix. mdpi.com

For detection, the excitation and emission wavelengths are optimized to maximize the signal from the tryptophan analog. For tryptophan and 5-methyl-tryptophan, typical wavelengths are in the range of 280-297 nm for excitation and 347-360 nm for emission. nih.govmdpi.com This technique offers excellent limits of detection (LOD) and quantification (LOQ), often reaching the nanogram per microliter (ng/µL) level. mdpi.com In many applications, a closely related but distinct compound, such as 5-methyl-L-tryptophan itself or α-methyl-tryptophan, is used as an internal standard to ensure accuracy and precision by accounting for variations during sample preparation and injection. mdpi.comresearchgate.net

Table 1: Example HPLC Parameters for Tryptophan Analog Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Shim-Pak ODS II (2.2 µm; 75 mm × 2 mm) | mdpi.com |

| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA | nih.gov |

| Elution | Linear Gradient | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Detection | Fluorescence (FLD) | nih.govmdpi.com |

| Excitation λ | ~280 nm | mdpi.com |

| Emission λ | ~360 nm | mdpi.com |

| Internal Standard | 5-methyl-l-tryptophan | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful alternative for the analysis of this compound, offering high separation efficiency and definitive identification based on mass spectra. A key limitation of GC is that it is best suited for volatile and thermally stable compounds. nih.gov Amino acids like 5-Methyl-DL-tryptophan are non-volatile, necessitating a derivatization step to increase their volatility before they can be analyzed by GC. This typically involves converting the polar carboxyl and amino groups into less polar esters or silyl derivatives (e.g., using trimethylsilyl (TMS) agents).

Once derivatized, the compound is introduced into the GC, where it is separated from other components on a capillary column, often one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. hmdb.ca The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and fragments them in a reproducible manner. researchgate.net

The resulting mass spectrum serves as a chemical fingerprint. For 5-Methyl-DL-tryptophan, the mass spectrum would show a molecular ion peak corresponding to the derivatized molecule, along with a series of fragment ions. The most abundant fragment peak (base peak) for 5-Methyl-DL-tryptophan is observed at a mass-to-charge ratio (m/z) of 144. nih.gov This characteristic fragmentation pattern allows for confident identification of the compound by comparing the obtained spectrum to a library of known spectra. nih.gov Quantification can be achieved by monitoring specific ions and relating their abundance to that of a derivatized internal standard.

Table 2: Key GC-MS Fragmentation Data for 5-Methyl-tryptophan

| Feature | m/z Value | Source |

|---|---|---|

| Top Peak (Base Peak) | 144 | nih.gov |

| 2nd Highest Peak | 145 | nih.gov |

| 3rd Highest Peak | 143 | nih.gov |

Spectroscopic and Spectrometric Characterization in Research Contexts

Beyond chromatography, spectroscopic and spectrometric methods are indispensable for the unambiguous structural confirmation of this compound and the elucidation of its derivatives or metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules, including metabolites and derivatives of this compound. nih.gov While a complete analysis of unknown metabolites often requires sub-milligram quantities, modern NMR instruments with high-field magnets and cryogenic probes have significantly improved sensitivity. nih.gov

A full structural assignment would involve a suite of NMR experiments:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular backbone and identifying how different functional groups are connected.

For 5-Methyl-DL-tryptophan, NMR would confirm the presence of the indole ring, the methyl group substitution (and its position at C5), and the alanyl side chain. Any metabolic modification, such as hydroxylation or conjugation, would result in predictable changes in the chemical shifts and coupling patterns, allowing for the precise determination of the new structure.

Mass spectrometry is a critical tool for confirming the identity and structure of this compound. High-resolution mass spectrometry (HR-MS), performed on instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, can measure the mass of a molecule with extremely high accuracy (typically <5 ppm). nih.gov This allows for the unambiguous determination of the elemental formula of the parent ion, a crucial first step in identification. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. In this technique, the parent ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides direct information about the molecule's structure. For example, a characteristic loss would be that of the carboxyl group (–COOH), and the most prominent fragmentation would likely involve the cleavage of the bond between the α- and β-carbons of the side chain, leading to the stable indole-containing fragment at m/z 144. Analyzing these fragments allows researchers to piece together the molecular structure and confirm its identity.

Table 3: High-Resolution Mass Spectrometry Data for 5-Methyl-DL-tryptophan

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Monoisotopic Mass | 218.1055 g/mol |

| Key Fragment Ion (m/z) | 144.0813 (C₁₀H₁₀N⁺) |

Radiolabeling and Isotopic Strategies for Tracer Studies (e.g., PET imaging agents)

Radiolabeling this compound or its analogs with positron-emitting isotopes transforms the molecule into a tracer that can be visualized in vivo using Positron Emission Tomography (PET). This approach is invaluable for studying metabolic pathways and has applications in oncology and neurology. nih.govmdpi.com

Tryptophan analogs are of significant interest as PET tracers because they can be used to image tryptophan metabolism, which is often altered in cancerous tumors. nih.gov The most commonly used radioisotopes for this purpose are Carbon-11 (¹¹C) and Fluorine-18 (B77423) (¹⁸F). mdpi.com

Carbon-11 (¹¹C): With a short half-life of about 20 minutes, ¹¹C allows for multiple PET scans in a single day. mdpi.com Tracers like [¹¹C]AMT (alpha-methyl-tryptophan) have been used in clinical trials to image tumor metabolism. nih.gov

Fluorine-18 (¹⁸F): ¹⁸F has a longer half-life of approximately 109 minutes, which is more practical for tracer production and distribution to imaging centers without an on-site cyclotron. mdpi.com This makes the development of ¹⁸F-labeled tryptophan analogs, including those based on a 5-methoxy-tryptophan scaffold (structurally similar to 5-methyl-tryptophan), an active area of research. nih.gov

The synthesis of these radiotracers involves introducing the radioisotope into a precursor molecule in the final steps of the synthesis. For example, ¹⁸F can be incorporated using methods like photoredox radiofluorination. nih.gov Once synthesized, these tracers can be administered to visualize specific metabolic pathways, such as uptake by the serotonin (B10506) or kynurenine (B1673888) pathways, depending on the tracer's design. mdpi.com

Table 4: Comparison of PET Isotopes for Tryptophan Tracer Development

| Property | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) | Source |

|---|---|---|---|

| Half-life | ~20 minutes | ~109 minutes | mdpi.com |

| Positron Energy (Max) | 0.96 MeV | 0.64 MeV | |

| Advantages | Allows for repeat studies on the same day; can replace a native carbon atom. | Longer half-life allows for complex synthesis and distribution; lower positron energy yields higher resolution images. | mdpi.com |

| Disadvantages | Requires an on-site cyclotron; short half-life limits synthesis time. | May alter the biological activity of the molecule due to the size and electronegativity of fluorine. | |

Utilization as an Internal Standard in Bioanalytical Assays

In quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental for achieving accuracy and precision. nih.govbioanalysis-zone.com An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators, quality controls, and unknowns, prior to sample processing. nih.gov Its purpose is to correct for the variability that can be introduced during various stages of the analytical workflow, such as sample extraction, derivatization, and instrumental analysis, thereby improving the reliability of the quantification. nih.govbioanalysis-zone.com

5-Methyl-DL-tryptophan has demonstrated significant utility as an internal standard, especially for the quantification of tryptophan in complex biological matrices. Research comparing different potential internal standards has shown that 5-Methyl-DL-tryptophan provides superior performance in correcting for analyte loss during sample preparation. For instance, in studies involving the alkaline hydrolysis of food and feedstuff samples to measure tryptophan content, the use of 5-Methyl-DL-tryptophan as an internal standard resulted in a marked improvement in assay accuracy, with tryptophan recoveries approaching 100%. researchgate.net

The structural similarity of 5-Methyl-DL-tryptophan to tryptophan ensures that it behaves comparably during extraction and ionization in the mass spectrometer. However, its different mass, due to the additional methyl group, allows it to be distinguished and measured independently from the target analyte. Studies have indicated that the recovery of 5-Methyl-DL-tryptophan after hydrolysis more closely mirrors that of protein-bound tryptophan compared to other analogs like alpha-methyltryptophan. researchgate.net This superior "trackability" makes it the preferred internal standard for robust and accurate tryptophan quantification. researchgate.net

The table below summarizes findings from a comparative study on the effectiveness of internal standards for tryptophan analysis.

| Internal Standard Used | Mean Recovery of Tryptophan (%) | Key Finding |

|---|---|---|

| None | Significant underestimation observed | Demonstrates systemic analyte loss during hydrolysis. |

| alpha-Methyltryptophan | Variable / Less accurate | Recovery did not consistently track with protein-bound tryptophan. researchgate.net |

| 5-Methyl-DL-tryptophan | Close to 100% | Significantly improves assay accuracy due to better tracking of analyte behavior. researchgate.net |

Emerging Analytical Technologies for In Situ and In Vivo Monitoring in Non-Human Research Tools

The dynamic monitoring of biochemical compounds directly within a living system (in vivo) or in its natural position (in situ) provides invaluable insights into biological processes. For tryptophan analogs like this compound, several emerging analytical technologies hold promise for real-time monitoring in non-human research models.

Microdialysis Coupled with Mass Spectrometry: Microdialysis is a powerful sampling technique used to monitor the concentration of small molecules in the extracellular fluid of tissues in living animals. nih.govresearchgate.netsomberslab.orgnih.gov This method involves implanting a small, semi-permeable probe into a specific tissue of interest (e.g., a brain region). The probe is continuously perfused with a physiological solution, allowing endogenous and exogenous molecules, such as 5-Methyl-DL-tryptophan, to diffuse across the membrane into the perfusate, which is then collected for analysis.

Coupling microdialysis with a highly sensitive and selective analytical method like LC-MS/MS enables the near real-time quantification of neurochemicals, metabolites, and xenobiotics. nih.govresearchgate.netnih.gov This combination would allow researchers to study the pharmacokinetics and metabolic fate of this compound in specific tissues of a freely moving animal, correlating its concentration changes with physiological or behavioral events.

Engineered Biosensors: Biosensors represent a rapidly advancing frontier for in vivo and in situ monitoring. These devices convert a biological recognition event into a measurable signal.

Transcriptional Biosensors: These are genetically engineered cells, often bacteria, that produce a detectable output (e.g., fluorescence) in the presence of a specific target molecule. nih.govnih.gov By leveraging the natural specificity of bacterial transcription factors that bind to tryptophan or its analogs, researchers can design biosensors that are highly specific for compounds like 5-Methyl-DL-tryptophan. nih.gov Recent strategies combine evolutionary analysis and mutagenesis to create transcription factor variants with tailored ligand specificity, enabling the exclusive detection of specific tryptophan derivatives. nih.gov Such biosensors could be used in engineered probiotics or cell cultures for in situ monitoring.

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current or potential) that occur when the target analyte interacts with a biological recognition element immobilized on an electrode surface. researchgate.netrsc.org For instance, aptamer-based sensors, which use short, single-stranded DNA or RNA molecules that bind to a specific target, can be designed for high sensitivity and selectivity. rsc.org Miniature electrochemical sensors have been developed for the in vivo detection of L-tryptophan, demonstrating the potential for creating reliable platforms for real-time monitoring of its analogs in non-human models. researchgate.net

The following table compares these emerging technologies for their potential application in monitoring this compound.

| Technology | Principle of Operation | Temporal Resolution | Potential for this compound Monitoring |

|---|---|---|---|

| Microdialysis with LC-MS/MS | Physical sampling of extracellular fluid via a semi-permeable membrane followed by offline/online quantitative analysis. nih.govsomberslab.org | Minutes to hours | Allows for quantitative tracking of pharmacokinetics and metabolism in specific tissues of a live, non-human model. nih.gov |

| Transcriptional Biosensors | Ligand binding to a specific transcription factor in an engineered cell triggers the expression of a reporter protein (e.g., fluorescent). nih.govnih.gov | Minutes to hours | Offers high molecular specificity; could be engineered to detect 5-Methyl-DL-tryptophan specifically for in situ applications in cell cultures or gut models. nih.gov |

| Electrochemical Biosensors | Binding of the analyte to a recognition element (e.g., aptamer, enzyme) on an electrode surface generates a measurable electrical signal. researchgate.netrsc.org | Seconds to minutes | Provides excellent sensitivity and rapid response times; miniaturized probes could be developed for direct in vivo measurements in non-human models. researchgate.net |

Comparative Biochemical and Structural Studies of 5 Methyl Dl Tryptophan Hydrate

Comparison with Natural Tryptophan and Endogenous Tryptophan Metabolites

5-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan. nih.govpubcompare.ai The core structural difference is the substitution of a hydrogen atom with a methyl group at the 5th position of the indole (B1671886) ring. This seemingly minor alteration leads to significant differences in its biochemical behavior compared to natural L-tryptophan and its endogenous metabolites.

L-tryptophan is a fundamental building block for protein synthesis and serves as the metabolic precursor for several bioactive molecules, including the neurotransmitter serotonin (B10506), the hormone melatonin, and various metabolites in the kynurenine (B1673888) pathway. nih.govnih.gov The biosynthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which hydroxylates tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP). nih.govfrontiersin.orgnih.gov Because the 5-position in 5-methyl-tryptophan is already occupied by a methyl group, it cannot be hydroxylated by TPH and therefore cannot serve as a precursor for serotonin synthesis.

While it cannot produce serotonin, 5-methyl-DL-tryptophan does interact with other aspects of tryptophan metabolism. It has been shown to act as a repressor of the tryptophan (trp) operon, a group of genes involved in tryptophan synthesis in bacteria. sigmaaldrich.com It also functions as a substrate for the enzyme tryptophanase and can inhibit the activity of anthranilate synthase, an enzyme involved in the tryptophan biosynthesis pathway. sigmaaldrich.comzellbio.eunih.gov

The major metabolic route for L-tryptophan, accounting for over 95% of its catabolism, is the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes catalyze the oxidative cleavage of the indole ring. While L-tryptophan is the primary substrate, these pathways generate numerous bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid. nih.gov The interactions of 5-methyl-DL-tryptophan with the enzymes of the kynurenine pathway are less direct than its role as a competitive analogue in other processes.

Below is a comparative table summarizing the key biochemical and structural differences.

Table 1: Comparison of L-Tryptophan and 5-Methyl-DL-tryptophan

| Feature | Natural L-Tryptophan | 5-Methyl-DL-tryptophan Hydrate (B1144303) |

|---|---|---|

| Structure | Indole ring with an alanine (B10760859) side chain. | Indole ring with a methyl group at the 5-position and an alanine side chain. |

| Role in Protein Synthesis | Incorporated into proteins during translation. nih.gov | Can be incorporated into proteins in place of tryptophan. researchgate.net |

| Serotonin Precursor | Yes, via hydroxylation at the 5-position. nih.govfrontiersin.org | No, the 5-position is blocked by a methyl group. |

| Kynurenine Pathway | Major metabolic pathway for degradation. nih.gov | Not a primary substrate for the initial enzymes (IDO/TDO) in the same manner as L-tryptophan. |

| Interaction with Trp Operon | Acts as a co-repressor to inhibit the operon. | Acts as a repressor of the trp operon. sigmaaldrich.com |

| Interaction with Tryptophanase | Can be a substrate. | Is a substrate for tryptophanase. sigmaaldrich.com |

Structural Homology and Functional Divergence with Other Tryptophan Analogues

5-Methyl-DL-tryptophan belongs to a larger class of tryptophan analogues where the indole ring has been modified. These analogues share a high degree of structural homology with tryptophan but exhibit significant functional divergence due to the specific nature and position of the substituent.

5-Fluorotryptophan: This analogue is structurally very similar to 5-methyl-tryptophan, with a highly electronegative fluorine atom at the 5-position instead of a methyl group. Like 5-methyl-tryptophan, it can be incorporated into proteins. researchgate.net The functional divergence arises from the different electronic properties of fluorine versus a methyl group; the fluorine atom alters the electron density of the indole ring, which can modify binding interactions and protein stability. iris-biotech.de Studies have shown that replacing tryptophan with 5-fluorotryptophan generally has a minor effect on the native dynamics of globular proteins. nih.gov

1-Methyltryptophan: In this analogue, the methyl group is attached to the nitrogen atom of the indole ring (position 1) rather than the benzene portion. This positional change results in profound functional differences. 1-Methyl-DL-tryptophan is best known as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of the kynurenine pathway and immune responses. mdpi.com This specific and potent inhibitory activity is not a primary characteristic of 5-methyl-tryptophan.